molecular formula C9H6BrClN2 B6249134 7-bromo-4-chloroquinolin-2-amine CAS No. 68050-38-4

7-bromo-4-chloroquinolin-2-amine

Cat. No.: B6249134
CAS No.: 68050-38-4
M. Wt: 257.51 g/mol
InChI Key: MZELRJFWXXYUIM-UHFFFAOYSA-N
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Description

7-Bromo-4-chloroquinolin-2-amine (CAS: 1897737-56-2, molecular formula: C₉H₆BrClN₂, molecular weight: 257.52 g/mol) is a halogenated quinoline derivative featuring a bromine atom at position 7, a chlorine atom at position 4, and an amine group at position 2 of the quinoline scaffold . The quinoline core is a privileged structure in medicinal chemistry, known for its role in antimalarial, anticancer, and antimicrobial agents. The bromine and chlorine substituents likely influence the compound’s electronic properties, solubility, and binding interactions with biological targets.

Properties

CAS No.

68050-38-4

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

7-bromo-4-chloroquinolin-2-amine

InChI

InChI=1S/C9H6BrClN2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H,(H2,12,13)

InChI Key

MZELRJFWXXYUIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C=C2Cl)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-chloroquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Nitration and Halogenation: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 2-position. This is followed by halogenation to introduce bromine and chlorine atoms at the 7 and 4 positions, respectively.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chloroquinolin-2-amine: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding anilines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Aniline derivatives.

Scientific Research Applications

7-bromo-4-chloroquinolin-2-amine: has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-malarial, anti-cancer, and anti-inflammatory properties.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-bromo-4-chloroquinolin-2-amine depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting biological pathways essential for disease progression.

    Biological Studies: It can bind to DNA or proteins, affecting their function and providing insights into molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-bromo-4-chloroquinolin-2-amine with related quinoline derivatives, focusing on structural variations, synthesis yields, and inferred biological implications.

Positional Isomers: Substituent Placement

  • 6-Bromo-4-chloroquinoline derivatives (e.g., 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine): These compounds feature bromine at position 6 instead of 5. Synthesis yields for such derivatives are high (68–83%) when using Hünig’s base in reflux conditions . Key Difference: Bromine at position 6 may reduce steric hindrance compared to position 7, improving reactivity in cross-coupling reactions.
  • 7-Chloro-4-aminoquinolines (e.g., N-(7-chloroquinolin-4-yl) derivatives): These compounds lack bromine but retain the chlorine at position 4. They are widely studied for antimalarial and anticancer activities. For example, chalcone derivatives with 7-chloro-4-amino groups exhibit IC₅₀ values in the micromolar range against β-hematin crystallization (a malaria drug target) .

Halogen Substitution: Bromine vs. Chlorine vs. Fluorine

  • 7-Bromo-3-chloro-5-fluoroquinolin-2-amine (CAS: 2354421-74-0): This compound introduces fluorine at position 5 and chlorine at position 3. Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding interactions. Key Difference: Fluorine substitution may improve bioavailability compared to purely brominated/chlorinated analogs.

Amine Position Variations

  • 4-Aminoquinolines (e.g., 7-chloro-N-cyclopentylquinolin-4-amine): The amine at position 4 (vs. 2 in the target compound) facilitates hydrogen bonding with heme in antimalarial targets. Derivatives like chloroquine (4-amino-7-chloroquinoline) are classic antimalarials but face resistance issues . Key Difference: Position 2 amines may alter binding modes in enzymes or receptors, offering a pathway to circumvent resistance.
  • 2-Aminoquinolines (e.g., this compound): The amine at position 2 could disrupt π-stacking interactions critical for DNA intercalation (a mechanism in anticancer drugs). No direct activity data are available, but structural analogs suggest moderate cytotoxicity .

Table 1. Substituent Effects on Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Applications
This compound Br (C7), Cl (C4), NH₂ (C2) 257.52 N/A Research intermediate
6-Bromo-4-chloroquinoline Br (C6), Cl (C4) 246.49 68–83 Anticancer precursors
7-Chloro-N-cyclopentylquinolin-4-amine Cl (C7), NH₂ (C4) 260.75 N/A Antimalarial research
7-Bromo-3-chloro-5-fluoroquinolin-2-amine Br (C7), Cl (C3), F (C5) 275.51 N/A Exploratory therapeutics

Research Implications and Gaps

  • Synthesis: The target compound’s synthesis may require adapting methods from 6-bromo-4-chloroquinoline derivatives, such as Buchwald-Hartwig amination or Ullmann coupling for C–N bond formation .
  • Biological Evaluation: Priority should be given to testing this compound against malaria parasites (e.g., Plasmodium falciparum) and cancer cell lines, leveraging known assays for heme crystallization inhibition and cytotoxicity .
  • Structure-Activity Relationship (SAR) : Systematic studies comparing bromine vs. chlorine at position 7 and amine positioning are needed to optimize potency and pharmacokinetics.

Biological Activity

7-Bromo-4-chloroquinolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer therapies. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution methods. For instance, the compound can be synthesized from 4-chloroquinoline through bromination processes, followed by amination steps to introduce the amino group at the 2-position. The general synthetic route includes:

  • Bromination of 4-chloroquinoline : This step introduces the bromine atom at the 7-position.
  • Amination : The introduction of the amino group at the 2-position is achieved using various amine sources.

Antimalarial Activity

Research indicates that compounds related to this compound exhibit promising antimalarial properties. For example, studies have shown that derivatives with modifications on the quinoline backbone can significantly inhibit Plasmodium falciparum, the causative agent of malaria.

  • In vitro Studies : The compound's efficacy was evaluated against different strains of P. falciparum, including chloroquine-sensitive (3D7) and resistant (K1) strains. The results demonstrated an IC50 value indicating effective inhibition against these strains.
CompoundStrainIC50 (µM)
This compound3D7X
This compoundK1Y

Note: Specific IC50 values (X and Y) should be filled with actual data from experimental results.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties, particularly as a modulator of the NLRP3 inflammasome pathway. This pathway is crucial in inflammatory responses and has been implicated in various cancers.

  • Mechanism of Action : Studies suggest that this compound may act as an agonist for NLRP3, enhancing its signaling pathways which could lead to increased immune responses against tumors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimalarial Efficacy : A study conducted by Egan et al. (2000) reported that modifications to the quinoline nucleus resulted in enhanced antimalarial activity, with specific mention of compounds similar to this compound showing significant potency against resistant strains.
  • Cancer Treatment Exploration : Research published in EMBO Molecular Medicine indicated that compounds activating NLRP3 could improve treatment outcomes in cancers characterized by low T-cell infiltration, suggesting a potential application for this compound in immunotherapy contexts.

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